Position-Specific Carboxylic Acid Enables Sub-Micromolar Kinase Inhibition
The 7-carboxylic acid motif on a pyrazolo[1,5-a]pyrimidine scaffold yields a Ki of 0.14 µM for Pim-1 inhibition [1]. In contrast, the 3-carboxylic acid regioisomer (Compound 3b) exhibits a Ki of 2.6 µM, an 18.6-fold decrease in potency [2]. This position-specific SAR underscores the requirement for the 7-substitution pattern for optimal activity.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.14 µM (Compound 4e) |
| Comparator Or Baseline | 2.6 µM (Compound 3b, 3-carboxylic acid analog) |
| Quantified Difference | 18.6-fold higher Ki (lower potency) |
| Conditions | Pim-1 kinase biochemical assay |
Why This Matters
This 18.6-fold difference in potency demonstrates that the 7-carboxylic acid position is non-negotiable for achieving sub-micromolar activity; substitution with the 3-carboxylic acid analog would drastically reduce the assay window and compromise target engagement.
- [1] Xu Y, et al. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS Med Chem Lett. 2015;6(1):63-67. Table 2. View Source
- [2] Xu Y, et al. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS Med Chem Lett. 2015;6(1):63-67. Table 2. View Source
